(3,3-Dimethyloxiranyl)methanol: A Technical Guide for Synthetic and Medicinal Chemists
(3,3-Dimethyloxiranyl)methanol: A Technical Guide for Synthetic and Medicinal Chemists
Introduction
(3,3-Dimethyloxiranyl)methanol, registered under CAS number 18511-56-3, is a versatile bifunctional molecule of significant interest to the research, discovery, and process development sectors of the pharmaceutical and chemical industries.[1] Its structure, incorporating a sterically hindered epoxide and a primary alcohol, presents a unique combination of reactive sites, making it a valuable chiral building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical and physical properties, spectroscopic signature, reactivity, and synthetic methodologies, offering a comprehensive resource for scientists engaged in organic synthesis and drug development.
Physicochemical and Spectroscopic Profile
The intrinsic properties of (3,3-Dimethyloxiranyl)methanol dictate its handling, reactivity, and analytical characterization. A summary of its key physicochemical data is presented below.
Table 1: Physicochemical Properties of (3,3-Dimethyloxiranyl)methanol
| Property | Value | Source |
| CAS Number | 18511-56-3 | [1] |
| Molecular Formula | C₅H₁₀O₂ | [1] |
| Molecular Weight | 102.13 g/mol | [1] |
| Boiling Point | 147.7 °C | ECHEMI |
| Density | 1.008 g/cm³ | ECHEMI |
| Refractive Index | 1.434 | ECHEMI |
| Flash Point | 55.4 °C | ECHEMI |
| SMILES | CC1(C(O1)CO)C | [1] |
| InChI | InChI=1S/C5H10O2/c1-5(2)4(3-6)7-5/h4,6H,3H2,1-2H3 | [1] |
Spectroscopic Characterization
The structural elucidation of (3,3-Dimethyloxiranyl)methanol and its reaction products relies on a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons of the primary alcohol, the methine proton on the epoxide ring, and the hydroxyl proton. The two methyl groups attached to the same carbon of the epoxide are diastereotopic and may appear as two separate singlets. The methylene protons adjacent to the chiral center are also diastereotopic and would likely appear as a complex multiplet (AB quartet further split by the vicinal methine proton). The methine proton on the epoxide ring would appear as a multiplet due to coupling with the methylene protons. The hydroxyl proton's chemical shift is variable and depends on concentration and solvent.
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¹³C NMR : The carbon NMR spectrum will display five distinct signals corresponding to the two equivalent methyl carbons, the quaternary carbon of the epoxide, the methine carbon of the epoxide, and the methylene carbon of the primary alcohol. The chemical shifts for the epoxide carbons are typically found in the range of 40-60 ppm.[2][3]
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Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present. Characteristic absorption bands would include a broad peak around 3400 cm⁻¹ for the O-H stretch of the alcohol, C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹, and the characteristic C-O stretching of the epoxide ring, typically appearing in the 1250 cm⁻¹ region and as asymmetric and symmetric stretches around 950-810 cm⁻¹ and 880-750 cm⁻¹ respectively.
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Mass Spectrometry (MS) : Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying (3,3-Dimethyloxiranyl)methanol. The mass spectrum would show the molecular ion peak (M⁺) at m/z 102. The fragmentation pattern would likely involve the loss of a methyl group (M-15), a hydroxymethyl group (M-31), or other characteristic fragments arising from the cleavage of the epoxide ring.[1]
Synthesis and Reactivity
The synthesis and subsequent reactions of (3,3-Dimethyloxiranyl)methanol are central to its utility as a synthetic intermediate.
Synthetic Approach: Asymmetric Epoxidation
A robust and widely employed method for the synthesis of chiral 2,3-epoxyalcohols is the Sharpless Asymmetric Epoxidation.[4][5] This reaction utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and an oxidant, typically tert-butyl hydroperoxide (TBHP). The starting material for (3,3-Dimethyloxiranyl)methanol would be the corresponding allylic alcohol, 3-methyl-2-buten-1-ol.
Caption: Synthesis via Sharpless Asymmetric Epoxidation
The choice of the chiral ligand, either (+)-DET or (-)-DET, dictates the stereochemistry of the resulting epoxide, allowing for the selective synthesis of either enantiomer of (3,3-Dimethyloxiranyl)methanol. This stereocontrol is a cornerstone of its application in the synthesis of enantiomerically pure pharmaceuticals.
Experimental Protocol: Sharpless Asymmetric Epoxidation of 3-Methyl-2-buten-1-ol
The following is a representative, detailed protocol for the synthesis of (3,3-Dimethyloxiranyl)methanol. Causality : Each step is designed to ensure the formation of the chiral catalyst in situ and to control the reaction conditions for optimal yield and enantioselectivity.
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Preparation of the Catalytic System :
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To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous dichloromethane (CH₂Cl₂).
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Cool the solvent to -20 °C using a cooling bath. Reasoning : Low temperature is crucial for the stability of the titanium-tartrate complex and for maximizing enantioselectivity.
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Add titanium(IV) isopropoxide (Ti(OiPr)₄) to the cooled solvent, followed by the dropwise addition of a solution of the chosen chiral ligand (e.g., L-(+)-diethyl tartrate for one enantiomer) in CH₂Cl₂. Stir the mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst. Reasoning : Pre-formation of the catalyst before the addition of the substrate and oxidant is essential for achieving high enantiomeric excess.
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Epoxidation Reaction :
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To the catalyst solution, add a solution of 3-methyl-2-buten-1-ol in CH₂Cl₂ dropwise, maintaining the temperature at -20 °C.
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After the addition is complete, add a solution of tert-butyl hydroperoxide (TBHP) in toluene dropwise over a period of 1-2 hours. Reasoning : Slow addition of the oxidant controls the reaction rate and prevents side reactions.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up and Purification :
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Reasoning : Sodium sulfite reduces the excess oxidant.
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Allow the mixture to warm to room temperature and stir for 1 hour.
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Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford pure (3,3-Dimethyloxiranyl)methanol.
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Reactivity: Nucleophilic Ring-Opening of the Epoxide
The high ring strain of the epoxide in (3,3-Dimethyloxiranyl)methanol makes it susceptible to nucleophilic attack, leading to ring-opening. This reaction is a cornerstone of its synthetic utility, allowing for the introduction of a wide range of functional groups. The regioselectivity of the ring-opening is dependent on the reaction conditions (acidic or basic).
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Basic or Neutral Conditions : Under basic or neutral conditions, the ring-opening follows an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide. In the case of (3,3-Dimethyloxiranyl)methanol, this would be the carbon atom bearing the hydroxymethyl group.[6]
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Acidic Conditions : In the presence of an acid, the epoxide oxygen is protonated, making the epoxide a better electrophile. The subsequent nucleophilic attack occurs at the more substituted carbon atom, proceeding through a transition state with significant carbocationic character.[6]
Caption: Regioselectivity of Epoxide Ring-Opening
Applications in Drug Development and Organic Synthesis
(3,3-Dimethyloxiranyl)methanol serves as a critical chiral synthon in the construction of complex, biologically active molecules. Its bifunctional nature allows for sequential or orthogonal transformations of the epoxide and alcohol moieties.
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Introduction of Stereocenters : The enantiopure nature of (3,3-Dimethyloxiranyl)methanol, accessible through asymmetric synthesis, enables the introduction of defined stereocenters into a target molecule. This is of paramount importance in drug development, as the pharmacological activity of a drug is often dependent on its stereochemistry.
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Synthesis of Diols and Amino Alcohols : The ring-opening of the epoxide with oxygen or nitrogen nucleophiles provides straightforward access to 1,2-diols and 1,2-amino alcohols, which are common structural motifs in many natural products and pharmaceuticals.
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Elaboration of the Primary Alcohol : The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing an additional handle for molecular elaboration.
While specific examples of marketed drugs derived directly from (3,3-Dimethyloxiranyl)methanol are not prominently documented in publicly available literature, the versatile reactivity of this and structurally related epoxides makes them invaluable tools for medicinal chemists in lead optimization and the synthesis of novel drug candidates.[7]
Safety and Handling
(3,3-Dimethyloxiranyl)methanol is classified as a combustible liquid and presents several health hazards.[1] It is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and is toxic if inhaled.[1] It is also suspected of causing genetic defects and cancer and may cause damage to organs through prolonged or repeated exposure.[1] Therefore, it is imperative that this compound is handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Conclusion
(3,3-Dimethyloxiranyl)methanol is a valuable and versatile chiral building block in organic synthesis. Its well-defined physicochemical properties, predictable spectroscopic characteristics, and diverse reactivity profile, particularly the stereocontrolled synthesis and regioselective ring-opening of its epoxide ring, make it an important tool for the construction of complex molecules. For researchers and scientists in drug development, a thorough understanding of the properties and reactivity of this compound is essential for its effective application in the synthesis of novel therapeutic agents.
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